1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione
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Overview
Description
1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidine derivatives, which are characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps, including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Recrystallization from solvents like hexanes can be used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4,5-trione derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, including antinociceptive activity.
Mechanism of Action
The mechanism of action of 1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3,5-dimethyladamantan-1-yl)imidazolidine-2,4,5-trione: This compound has a similar imidazolidine core but with different substituents.
Other imidazolidine derivatives: Various other derivatives with different substituents on the imidazolidine ring.
Uniqueness
1-(4-Methylpentan-2-yl)imidazolidine-2,4,5-trione is unique due to its specific substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
105685-95-8 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(4-methylpentan-2-yl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-5(2)4-6(3)11-8(13)7(12)10-9(11)14/h5-6H,4H2,1-3H3,(H,10,12,14) |
InChI Key |
SMHAATMNFCTEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N1C(=O)C(=O)NC1=O |
Origin of Product |
United States |
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